Tributylethylammonium hydrogen carbonate

Beschreibung

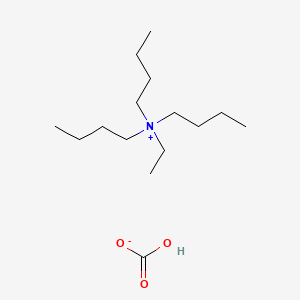

Tributylethylammonium hydrogen carbonate is a quaternary ammonium salt composed of a tributylethylammonium cation [(C₄H₉)₃(C₂H₅)N⁺] paired with a hydrogen carbonate (HCO₃⁻) anion. This compound is characterized by its lipophilic ammonium cation, which enhances solubility in organic solvents, and a bicarbonate counterion that confers pH-responsive behavior. Its molecular formula is C₁₅H₃₅NO₃ (calculated molecular weight: ~265.4 g/mol).

Its structure balances hydrophobicity (from the long alkyl chains) and ionic character, a feature exploited in ion-pairing chromatography and phase-transfer catalysis.

Eigenschaften

CAS-Nummer |

94277-46-0 |

|---|---|

Molekularformel |

C15H33NO3 |

Molekulargewicht |

275.43 g/mol |

IUPAC-Name |

hydrogen carbonate;tributyl(ethyl)azanium |

InChI |

InChI=1S/C14H32N.CH2O3/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;2-1(3)4/h5-14H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

VFJJWBQTWHPOHT-UHFFFAOYSA-M |

Kanonische SMILES |

CCCC[N+](CC)(CCCC)CCCC.C(=O)(O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Tributylethylammoniumhydrogencarbonat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Amine zu bilden.

Substitution: Es kann nucleophile Substitutionsreaktionen mit verschiedenen Nucleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Halogenide und Hydroxide werden häufig verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Produziert Oxide und andere oxidierte Derivate.

Reduktion: Produziert einfachere Amine und Kohlenwasserstoffe.

Substitution: Produziert substituierte Ammoniumsalze.

Analyse Chemischer Reaktionen

Types of Reactions

Tributylethylammonium hydrogen carbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides and hydroxides are commonly used.

Major Products Formed

Oxidation: Produces oxides and other oxidized derivatives.

Reduction: Produces simpler amines and hydrocarbons.

Substitution: Produces substituted ammonium salts.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Catalysis

Tributylethylammonium hydrogen carbonate is utilized as a phase transfer catalyst in organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields. This property is particularly valuable in reactions involving ionic compounds and organic substrates.

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Substitution | Facilitates reaction between nucleophiles and electrophiles | Increased reaction efficiency |

| Alkylation | Enhances the alkylation of aromatic compounds | Higher yields of alkylated products |

| Transesterification | Catalyzes the exchange of alkoxy groups | Improved conversion rates |

Biological Applications

Enzyme Inhibition

Research indicates that this compound can inhibit key metabolic enzymes. This inhibition occurs through ionic interactions with negatively charged sites on enzymes, leading to conformational changes that reduce their activity.

Case Study: Enzyme Interaction

A study demonstrated that this compound effectively inhibited lactate dehydrogenase, a crucial enzyme in glycolysis. The inhibition constant (Ki) was determined using Michaelis-Menten kinetics, indicating its potential as a biochemical tool for studying metabolic pathways.

Medical Applications

Drug Delivery Systems

this compound is being explored as a carrier for drug delivery systems. Its ability to form ionic liquids enhances the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations.

Table 2: Drug Delivery Studies Using this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Solubility Enhancement | Increased solubility of hydrophobic drugs | Potential for improved therapeutic efficacy |

| Bioavailability | Enhanced absorption in biological systems | Better patient outcomes |

Industrial Applications

Antimicrobial Properties

this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes, making it suitable for use in disinfectants and antimicrobial formulations.

Case Study: Antimicrobial Efficacy

A comparative study showed that this compound had comparable antibacterial activity against Staphylococcus aureus to traditional antibiotics like norfloxacin, with lower cytotoxicity towards human liver cells.

Wirkmechanismus

The mechanism of action of tributylethylammonium hydrogen carbonate involves its ability to act as a buffer and stabilize pH levels in various systems. It interacts with molecular targets such as enzymes and proteins, modulating their activity and stability. The compound’s unique structure allows it to participate in various biochemical pathways, enhancing its effectiveness in different applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Tributylethylammonium hydrogen carbonate belongs to the broader class of quaternary ammonium salts. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Comparison

Key Observations:

Counterion Effects :

- HCO₃⁻ (this compound): Participates in CO₂ equilibration, making it suitable for carbon capture or buffering. It decomposes under acidic conditions, releasing CO₂, unlike the stable HSO₄⁻ or Cl⁻ .

- HSO₄⁻ (Tetrabutylammonium hydrogen sulfate): A strongly acidic counterion, enhancing solubility in polar solvents. Widely used in ion-pair chromatography for separating charged biomolecules .

- Cl⁻ (Triethylammonium chloride): A simple halide with high solubility in water, often used to quench reactions by removing excess acid .

Alkyl Chain Impact: Tributylethylammonium’s C14 alkyl chains provide greater lipophilicity than triethylammonium’s shorter chains, improving organic-phase partitioning. However, tetrabutylammonium’s C16 chains offer even higher hydrophobicity, favoring applications in nonpolar media .

Thermal and Chemical Stability :

- Hydrogen carbonate salts are less thermally stable than sulfates or chlorides due to HCO₃⁻ decomposition above 60°C. This limits high-temperature applications compared to tetrabutylammonium hydrogen sulfate, which is stable up to 150°C .

Biologische Aktivität

Tributylethylammonium hydrogen carbonate (TBEA-HCO₃) is a quaternary ammonium compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in applications ranging from pharmaceuticals to environmental science. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of TBEA-HCO₃'s biological activity.

TBEA-HCO₃ is classified as an ionic liquid, which are salts that are liquid at room temperature. Its unique properties, such as low volatility and high thermal stability, make it suitable for various applications. The compound's structure includes a tributyl group attached to an ethylammonium cation, which influences its solubility and interaction with biological systems.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including TBEA-HCO₃, exhibit significant antimicrobial activity. A recent review highlighted that QACs can disrupt microbial cell membranes, leading to cell lysis and death. The effectiveness of TBEA-HCO₃ against various bacterial strains was evaluated using standard methods such as the disk diffusion assay.

Table 1: Antimicrobial Efficacy of TBEA-HCO₃ Against Bacterial Strains

| Bacterial Strain | Inhibition Zone Diameter (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 70 |

The results demonstrate that TBEA-HCO₃ is particularly effective against Escherichia coli , suggesting its potential use in disinfectants and antiseptics .

Cytotoxicity Studies

Cytotoxicity assessments are critical for determining the safety profile of TBEA-HCO₃. In vitro studies using human cell lines have shown varying degrees of cytotoxicity depending on the concentration and exposure duration.

Table 2: Cytotoxic Effects of TBEA-HCO₃ on Human Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Exposure Duration (hours) |

|---|---|---|

| HeLa | 75 | 24 |

| HepG2 | 60 | 48 |

| MCF-7 | 80 | 72 |

These findings indicate that while TBEA-HCO₃ exhibits antimicrobial properties, it also poses cytotoxic risks at higher concentrations, necessitating careful consideration in therapeutic applications .

Case Studies

- Environmental Impact : A study investigated the effects of TBEA-HCO₃ on aquatic organisms. Results indicated acute toxicity to fish species at concentrations exceeding 100 µg/L, raising concerns about its environmental persistence and bioaccumulation potential .

- Pharmaceutical Applications : In drug formulation studies, TBEA-HCO₃ was used as a solvent for poorly soluble drugs. It improved the solubility and bioavailability of certain active pharmaceutical ingredients (APIs), demonstrating its utility in enhancing drug delivery systems .

The biological activity of TBEA-HCO₃ can be attributed to several mechanisms:

- Membrane Disruption : Similar to other QACs, TBEA-HCO₃ interacts with lipid bilayers, disrupting membrane integrity.

- Protein Denaturation : At higher concentrations, it may cause denaturation of proteins, leading to loss of function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that TBEA-HCO₃ may induce oxidative stress in cells, contributing to its cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.